molecular formula C26H21ClFN3O4S B11621944 Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11621944
M. Wt: 526.0 g/mol
InChI Key: BFLPGVCLNQTRIH-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a thioxoimidazolidinone, and various aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the thioxoimidazolidinone core, followed by the introduction of the chlorobenzyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the thioxoimidazolidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a useful tool for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activity, are of significant interest for drug development.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and thioxoimidazolidinone derivatives, such as:

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide

Uniqueness

Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H21ClFN3O4S

Molecular Weight

526.0 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21ClFN3O4S/c1-35-25(34)17-4-10-20(11-5-17)29-23(32)14-22-24(33)31(21-12-8-19(28)9-13-21)26(36)30(22)15-16-2-6-18(27)7-3-16/h2-13,22H,14-15H2,1H3,(H,29,32)

InChI Key

BFLPGVCLNQTRIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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